![molecular formula C15H13FO B12437115 1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 139141-12-1](/img/structure/B12437115.png)
1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NF-kB Activation Inhibitor IV is synthesized through a series of chemical reactions involving the introduction of a fluorine atom and a methoxy group to a stilbene backbone. The synthetic route typically involves:
Starting Material: The synthesis begins with a suitable stilbene derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of NF-kB Activation Inhibitor IV involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and requires careful handling to protect it from light and moisture .
Analyse Des Réactions Chimiques
Types of Reactions
NF-kB Activation Inhibitor IV undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the stilbene backbone.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and fluorinating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the stilbene backbone, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
NF-kB Activation Inhibitor IV has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-kB signaling pathway and its role in various chemical processes.
Biology: Employed in cell biology to investigate the effects of NF-kB inhibition on cellular functions and gene expression.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-kB pathway.
Mécanisme D'action
NF-kB Activation Inhibitor IV exerts its effects by inhibiting the activation of the NF-kB pathway. It specifically targets the NF-kB protein complex, preventing its translocation to the nucleus and subsequent activation of target genes. This inhibition reduces the expression of pro-inflammatory cytokines and other molecules involved in immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: A natural compound with similar anti-inflammatory properties but less potent than NF-kB Activation Inhibitor IV.
Bay 11-7082: Another NF-kB inhibitor with different molecular targets and mechanisms of action.
JSH-23: A small molecule inhibitor that prevents NF-kB nuclear translocation.
Uniqueness
NF-kB Activation Inhibitor IV is unique due to its high potency and specificity in inhibiting NF-kB activation. It is approximately 130-fold more potent than resveratrol in inhibiting TNF-α-stimulated NF-kB reporter activity .
Propriétés
IUPAC Name |
1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFNAZMSMNXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694032 |
Source


|
| Record name | 1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139141-12-1 |
Source


|
| Record name | 1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
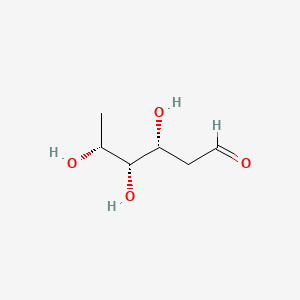

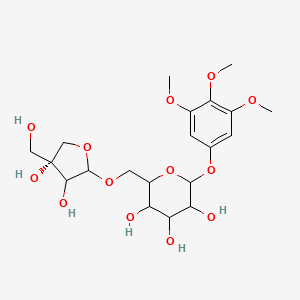
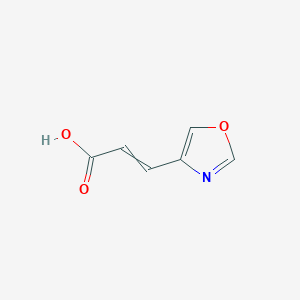
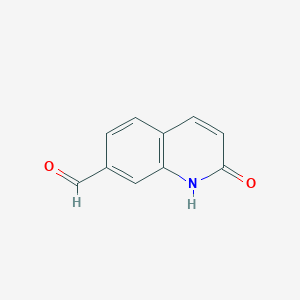
![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
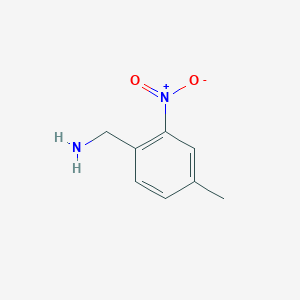

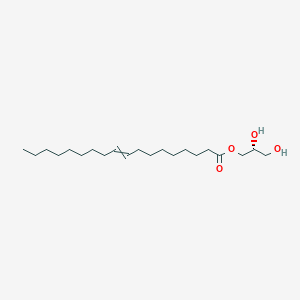

![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)


